Demethylation Yield to 3-Bromo-5-iodophenol: Enabling Access to the LP-261 Antimitotic Agent Pipeline
1-Bromo-3-iodo-5-methoxybenzene serves as the direct and high-yielding precursor to 3-bromo-5-iodophenol (CAS 570391-20-7), which is a documented reactant in the synthesis of LP-261—a potent, orally bioavailable antimitotic agent. The demethylation reaction using 33% HBr in acetic acid with tetrabutylammonium bromide at reflux proceeds with a 96% isolated yield (21.2 g product from 6.29 g starting material, 20.1 mmol scale), as recorded in patent US2006/270686 and reproduced in authoritative databases . By contrast, the closest comparator 1-bromo-3-iodobenzene (CAS 591-18-4) lacks the methoxy group altogether, and thus cannot undergo this demethylation pathway to access the phenol intermediate required for the LP-261 synthetic route. The downstream LP-261 compound inhibits in vitro tubulin polymerization with an EC₅₀ of 3.2 μM and demonstrates significant in vivo growth inhibition of the human non-small-cell lung tumor NCI-H522 in a mouse xenograft model [1].
| Evidence Dimension | Demethylation yield to phenol intermediate (3-bromo-5-iodophenol) used in LP-261 antimitotic agent synthesis |
|---|---|
| Target Compound Data | 96% isolated yield (21.2 g product from 6.29 g, 20.1 mmol scale) |
| Comparator Or Baseline | 1-Bromo-3-iodobenzene (CAS 591-18-4): No methoxy group; demethylation pathway not available; cannot serve as direct precursor to the 3-bromo-5-iodophenol intermediate |
| Quantified Difference | Absolute differentiation: target compound provides the only route to the requisite phenol intermediate; comparator cannot produce this intermediate |
| Conditions | 33% HBr in acetic acid, tetrabutylammonium bromide (0.5 g), reflux, 2 days; silica gel chromatography purification (ethyl acetate/heptane 1:9) |
Why This Matters
For a procurement decision in a medicinal chemistry program targeting tubulin polymerization inhibitors, the 96% demethylation yield of this specific compound directly impacts the cost-per-gram of the advanced intermediate 3-bromo-5-iodophenol, and no alternative bromoiodoarene lacking the methoxy group can substitute for this transformation.
- [1] Shetty, R.S. et al. (2011) 'Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent', Journal of Medicinal Chemistry, 54(1), pp. 179–200. DOI: 10.1021/jm100659v. EC₅₀ tubulin polymerization = 3.2 μM; NCI-H522 xenograft inhibition. View Source
